Journal Name:IET Science, Measurement & Technology
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Synthesis and characterization of some benzidine-based azomethine derivatives with molecular docking studies and anticancer activities
IET Science, Measurement & Technology ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1007/s11696-023-02981-3
In this study, a benzidine-based azomethine derivate 2 with a proposed new mechanism and its two derivatives 4a-b have been designed, synthesized and characterized by 1H, 13C NMR, FT-IR, and HRMS spectroscopic techniques, and their anticancer properties were investigated. The target compounds 2, 4a-b were obtained with excellent yields (91% and above) by condensation of benzidine (1) with three different aldehyde derivatives (formaldehyde, benzaldehyde 3a or p-nitrobenzaldehyde 3b) in refluxing EtOH. Surprisingly, treatment of benzidine (1) with formaldehyde afforded N4,N4,N4',N4'-tetrakis(ethoxymethyl)-[1,1'-biphenyl]-4,4'-diamine (2). The anticancer properties of these benzidine derivatives 2, 4a-b against two cell lines (MDA-MB-231 human breast adenocarcinoma and DLD1 human colorectal adenocarcinoma cell lines) were investigated with a colorimetric assay using the tetrazolium salt WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salts). The obtained results showed that the benzidine-based azomethine derivatives 2, 4a-b had a significant effect on the human breast cancer cell line (MDA-MB-231). Then, molecular docking calculations were made to compare the biological activities of benzidine-based azomethine derivatives 2, 4a-b against cancer proteins. ADME/T analysis was performed to examine the drug properties of benzidine-based azomethine derivatives 2, 4a-b. The compounds 2, 4a-b are promising as potential anticancer drug candidates.Graphical Abstract
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Multigram‑scale synthesis of BTK inhibitor BIIB068
IET Science, Measurement & Technology ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1007/s11696-023-02951-9
This paper describes the development of a relatively feasible, economic, and safe method for the multigram-scale synthesis of BIIB068, an efficient reversible BTK inhibitor. The new process is highlighted by an economical construction of a 2-amino-4 substituted pyrimidine employing a simple nucleophilic substitution reaction and a green reduction of the cyano group. The developed process provided an overall yield of 32%, with an HPLC purity of 99%. The structure of BIIB068 was confirmed by MS, IR, 1H-NMR, and 13C-NMR, and the structures of some intermediates were confirmed by MS and 1H-NMR.Graphical abstract
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Searching for a cost-effective method of determining sorption properties for the industrial use of CO2 capture
IET Science, Measurement & Technology ( IF 0 ) Pub Date: 2023-06-26 , DOI: 10.1007/s11696-023-02933-x
The study focuses on laboratory testing of carbon-dioxide adsorption. It compares three methods used to determine the capacity of the adsorbents proposed for CO2 capture. The tests have been performed on two samples, namely natural clinoptilolite and a 13X molecular sieve. Two methods were dynamic and one was static. The first dynamic method evaluated the capacity based on the change in CO2 volume fraction before and after a fixed-bed adsorber. For the same purpose, the second dynamic method used a gravimetric procedure. The static method detected a change in pressure during CO2 adsorption. The capacities determined for carbon-dioxide mole fractions of 5, 10, 13 and 20% at temperatures of 30 and 40 °C at atmospheric pressure were compared. The apparatus with a fixed-bed adsorber made it possible to perform tests also for overpressures of 2 and 5 bar and lower temperatures. The capacity obtained on the three apparatuses showed good agreement. The maximum capacity (3.32 mmol g−1) was determined for the 13X sample at 10 °C and a partial CO2 pressure of 120 kPa and, conversely, the lowest (0.12 mmol g−1) for clinoptilolite at 40 °C and a partial CO2 pressure of 5 kPa. There was no significant difference in capacity standard deviations between the apparatus (0.014–0.036 mmol g−1). The fixed-bed apparatus required one to three orders of magnitude more gas for the experiment and was more challenging to operate and evaluate the data.
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A solid preparation of phytochemicals: improvement of the solubility and bioavailability of astragaloside IV based on β-cyclodextrin microencapsulation
IET Science, Measurement & Technology ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1007/s11696-023-02953-7
Astragaloside IV/β-cyclodextrin inclusion complex (AsIV/β-CD IC) was successfully prepared by low-temperature sedimentation technology. Under the preparation conditions inclusion temperature 60 °C, inclusion time 3 h, core–wall material molar ratio 1:1, and inclusion rate 750 rpm, the optimal encapsulation efficiency reached 81.63%. It was characterized by scanning electron microscopy (SEM), Fourier-transform infrared spectroscopy (FTIR), X-ray diffractometer (XRD) and thermogravimetric (TGA). Physicochemical characterization of the AsIV/β-CD IC indicated that the complexation of AsIV/β-CD was successful, and the thermal stability of AsIV was improved clearly. Through granulation technology, astragalus saponin granules (ASG) with uniform size from AsIV/β-CD IC were obtained. ASG possessed significant water solubility and storage stability beside fine taste. In addition, ASG demonstrated beneficial bioactivity in antioxidant and antibacterial functions. Antioxidative stress detection showed that ASG could inhibit the increase of malondialdehyde (MDA) content and the decrease of superoxide dismutase (SOD) content in cells caused by lipopolysaccharides (LPS). In addition, in vitro antibacterial experiments of ASG showed that ASG has obvious antibacterial activity against 6 strains, especially the minimum inhibitory concentration (MIC) value of Escherichia coli and Bacillus subtilis reached 12.5 mg/mL.Graphical abstract
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Fixed-bed column studies for the elimination of Cd2+ ions by native and protonated watermelon rind
IET Science, Measurement & Technology ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1007/s11696-023-02972-4
Watermelon rind (WR) an agro-waste was protonated aiming to eliminate the alkali and alkaline metal ions and investigated towards adsorption of Cd2+ ions in a continuous process. The protonation step resulted in the elimination of K+ and Mg2+ ions from the watermelon rind surface, and the protonation was confirmed with FTIR and EDX techniques. Comparative investigations were carried out between native and protonated WR in a continuous process, and parameters such as rate of flow, feed concentration and bed heights were optimised. At higher bed depths and lower rates of flow and initial feed concentrations, the columns provided maximum adsorption of Cd2+ ions. Optimal conditions in this study were found to be 1 ml, 3 cm and 50 mg L−1, respectively, for flow rate, bed depths and initial concentrations. The adsorption capacity of native and protonated WR was experimentally calculated to be 97.9 and 107.3 mg g−1, respectively. The PWR exhibited higher adsorption capacity compared to WR, and this is due to the protonation step, which eliminated the alkali and alkaline metal ions bound onto the WR surface that blocked the active sites. The data obtained in the continuous columns were fitted to mathematical models such as Adams–Bohart, Thomas and Yoon–Nelson models, and the later models were able to explain the adsorption process well. Lastly, regeneration of the WR and PWR was investigated, and 0.1 M HCl exhibited higher desorption and regeneration efficiency compared to 0.1 M acetic acid. These results suggest that the protonation of watermelon rind results in enhanced adsorption of Cd ions, and both native and protonated are effective adsorbents.
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Synthesis of LDH/Alginate composite beads as a potential adsorbent for phosphate removal: kinetic and equilibrium studies
IET Science, Measurement & Technology ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1007/s11696-023-02969-z
Recently, layered double hydroxides (LDH) have attracted a lot of interest due to their characteristics and biocompatibility for various applications. Although they have advantages, LDHs often have several limitations regarding application requirements, such as aggregation due to their high surface properties and are difficult to recover from aqueous solutions. In addressing these issues, the recent developments in the fabrication of intelligent LDHs composites based on biopolymer. The objective of this study was to investigate the phosphate removal. Using successfully synthesized double layered hydroxide (LDH) and alginate composite beads. The sample was characterized by X-ray diffraction and Scanning Electron Microscopy coupled with Energy Dispersive X-ray (SEM–EDX). SEM images confirm the successful incorporation of sodium alginate into LDH. They indicate that the surface of the LDH/alginate beads has a heterogeneous topography and that the LDH powder has been mixed with the alginate polymers. The efficiency and percentage removal were examined along with various influencing factors like adsorbent dose, solution pH, kinetic time, initial phosphate concentration, temperature and salt concentration also carried out (adsorbent dose = 0.02 g in 40 ml solution; initial phosphate concentration = 100 mgP/l; reaction time = 2 h). The results proved that the composites were effective in removing phosphate with a sorption capacity of 73% under the given experimental conditions. The phosphate removal was not sensitive to initial solution pHs between 2 and 12 and was not affected by the presence of salt. The adsorption process follows the Langmuir isotherm. The pseudo-second order model provides the best description of the kinetic data. Furthermore, the thermodynamic of adsorption was spontaneous and endothermic. All these results prove that the used adsorbent is environmentally friendly and effective for phosphate adsorption.Graphical abstract
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Studying loading of 5-fluorouracil onto the surface of gold–silver nanocomposite utilizing DLS and UV–Vis spectroscopy
IET Science, Measurement & Technology ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1007/s11696-023-02927-9
The antimetabolite drug 5-fluorouracil (5-Fu) is extensively applied to treat many cancerous tumors. However, in order to inhibit its severe side effects and maintain its clinical benefits and anticancer efficacy, this drug should be loaded onto a suitable nanovehicle. In this work, gold nanoparticles were synthesized using Turkevich reduction method, and then, the prepared particles coated with a thin layer of silver via re-reduction of a silver nitrate solution. XRD, EDS, DLS, TEM and UV–Visible measurements were performed to characterize gold and gold–silver nanoparticles. By taking the UV–Visible absorption spectrum, two plasmonic peaks found at 411 and 526 nm due to the localized surface plasmons of the spherical interfaces of the nanoparticles. By loading 5-fluorouracil molecules onto the surface of gold and fabrication of gold–silver nanocomposite, significant changes occurred in the TEM, DLS and UV–Vis outcomes that can be interpreted considering the re-decoration and aggregation of the nanoparticles. Moreover, both of the plasmonic peaks experienced a redshift. By adding different amounts of drug solution into the colloidal solution, a direct and meaningful relation was obtained between the absorption peaks and drug concentration, which can be used as a measuring tool to evaluate drug loading amount. This study revealed that 5-fluorouracil affects DLS and UV–Vis absorption characteristics of gold–silver nanocomposite and adsorption characteristics of the synthesized bimetallic Ag–Au nanocomposite leading to more suitable results compared to the single metal nanoparticles. It is concluded that measuring drug loading using gold–silver nanocomposite would be more precise than that of single metal nanoparticles. In addition, the drug release behavior of drug-loaded gold–silver nanocomposite was also investigated under in vitro conditions at pH 6.5 and 37 °C. This study revealed that ~ 72% of loaded drug was released after 70 h. Furthermore, the MTT assay was used to study the cytocompatibility of the loaded drug on the cancer cell line U251. This study showed that the drug-loaded nanoparticles have a higher anti-proliferative effect compared to that of the free drug against U251 glioma cancer cells.Graphical abstract5-Fluorouracil as an extensively used drug in the treatment of many cancers is delivered by gold–silver nanocomposite. Findings revealed that the bimetallic nanocomposite behaves much better than the corresponding single metal counterparts in the drug loading process. Loading of 5-fluorouracil molecules onto the surface of gold–silver nanoparticles significantly affects TEM, DLS and optical properties of the carrier, and therefore, a direct and meaningful relation can be obtained between the peak changes and drug concentration. In addition, the prepared nanoparticles showed acceptable anti-proliferative activity against the cancer cell line U251.
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Synthesis and characterization of Cu/EMC-2 zeolite by two routes
IET Science, Measurement & Technology ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1007/s11696-023-02947-5
The dispersion and loading of metallic species into supports are a critical issue that determines its activity and stability during the catalytic reactions. In the present work, the incorporation of Cu in EMC-2 zeolite was carried out. Two methods were evaluated: in situ and post-synthesis. The zeolitic materials were characterized by XRD, SEM/EDS and FT-IR. The obtained materials presented an intergrowth of EMT/FAU framework, favoring the incorporation and dispersion of copper. The higher copper content into EMC-2 zeolite was reached by post-synthesis method. The efficient copper loading, the dispersion and hydrothermal stability of the Cu/EMC-2 zeolites make these materials to be useful for catalytic applications.
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Fenton-like oxidation of Eosin Yellow using laterite catalyst in a circulating fluidized-bed reactor: optimization, kinetics, and mass transfer study
IET Science, Measurement & Technology ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1007/s11696-023-02937-7
The utilization of natural catalysts in Fenton oxidation processes has garnered greater interest. However, the potential of laterite soil as a catalyst for Fenton-based organic pollutant remediation has not been thoroughly investigated. In this work, Eosin Yellow dye which is wildly found in textile, ink manufacturing, and cosmetic industry wastewater was treated through fluidized-bed Fenton process by using thermally modified laterite soil as catalyst. Various characterization techniques such as scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), X-ray powder diffraction (XRD), and Fourier transform infrared spectroscopy (FTIR) were conducted in order to provide insight on the properties of modified laterite catalyst. The catalyst degraded 91% of 120 mg/L of Eosin Yellow dye and reduced the total organic carbon (TOC) by 56% after 100 min of reaction period at pH 3.5, a bed height of 7 mm, H2O2 concentration of 4 mM with a recirculating feed flow of 150 ml/min. The kinetics and process mass transfer were also studied for the better understanding of catalytic reactions inside the fluidized-bed reactor. According to the results of the mass transfer investigation, the rate of the fluidized-bed Fenton reaction is regulated through the external solid–liquid mass transfer processes. Laterite demonstrated superior catalytic stability and decreased surface site deactivation after being subjected to four consecutive oxidation cycles. In addition, a cost benefit analysis of the fluidized-bed Fenton method for treating wastewater containing dye was also carried out. Since, it has a minimal operating cost as well as environmental effect, the fluidized-bed Fenton technique can be a viable choice for treating wastewater containing various organic pollutants.
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Synthesis of nanocellulose for the removal of naphthalene from simulated wastewater
IET Science, Measurement & Technology ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1007/s11696-023-02919-9
Polycyclic aromatic hydrocarbons are one among the strenuous problems of indemnity of hydrosphere brought on by the unintended release of refractory chemicals into the environment. Naphthalene has been removed from aqueous solution using various adsorbents, such as activated carbon, graphene oxide, etc in yesteryears. This study describes the synthesis of nanocellulose from rice husk and its application for the removal of naphthalene from simulated wastewater. To characterize the synthesized nanocellulose, SEM, TEM, BET, FTIR, XRD, zeta potential, AFM, TGA, DSC, and EDX techniques were used. The nanocellulose surface area was 1.152 m2 g−1. The experiments were conducted in batch mode to investigate the impact of various operating conditions on naphthalene adsorption. Maximum removal of naphthalene was at pH 2 within 150 min. The experimental data were subjected to various models, viz., thermodynamic, kinetic, and isotherm models. Error analysis confirmed that the pseudo second-order equation and Langmuir model fitted well to the experimental data. The maximum removal of the naphthalene was ~80%. The desorption and reusability efficiency of nanocellulose was also evaluated. According to this study, nanocellulose has a higher potential for naphthalene removal due to the presence of active sites.
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